molecular formula C16H18N2O4S B2844100 2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid CAS No. 309268-24-4

2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid

Cat. No.: B2844100
CAS No.: 309268-24-4
M. Wt: 334.39
InChI Key: PIXSYPRIZYBGET-UHFFFAOYSA-N
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Description

“{[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C16H18N2O4S . The average mass of this compound is 334.390 Da and the monoisotopic mass is 334.098724 Da .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Optimization : A study on the synthesis of a similar dihydropyrimidinone compound under specific conditions demonstrated the optimization of catalyst amount, reaction temperature, and time for enhanced yield, which is relevant to understanding the synthesis of {[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid (Jing Xiao-hui, 2005).

  • Solubility Studies : Research measuring the solubilities of related dihydropyrimidinones in water or ethanol is significant for understanding the solubility behavior of similar compounds, which is crucial for their application in various fields (Z. Ji, 2015).

  • Structural Analysis : Structural characterization of dihydropyrimidine derivatives, including crystallography and molecular docking simulations, can provide insights into the potential applications of {[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid in areas like enzyme inhibition (L. H. Al-Wahaibi et al., 2021).

Chemical Reactivity and Derivatives

  • Reactivity Studies : Investigations into the chemical reactivity of positions in Biginelli type compounds, including dihydropyrimidinones, are crucial for understanding the reactivity of {[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid and the synthesis of new derivatives (H. Namazi et al., 2001).

  • Derivative Formation and Applications : The synthesis of various derivatives, such as sulfanyl-6-methyl-1,4-dihydropyrimidines, showcases the versatility of dihydropyrimidinones in creating compounds with potential antifilarial or other biological activities, which can be extrapolated to similar compounds (B. Singh et al., 2008).

Biological Studies

  • Antitumor Potential : Research on the DNA binding properties and evaluation of dihydropyrimidinones derivatives as potential antitumor agents highlights the significance of studying similar compounds for their potential in cancer treatment (Gongke Wang et al., 2013).

  • Antioxidant Activity : Synthesis and evaluation of the antioxidant activity of certain dihydropyrimidinone derivatives indicate the potential of similar compounds in antioxidant applications (S. George et al., 2010).

Properties

IUPAC Name

2-[(5-ethoxycarbonyl-6-methyl-4-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-15(21)13-10(2)17-16(23-9-12(19)20)18-14(13)11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXSYPRIZYBGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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